molecular formula C6H10ClF2N B6181706 rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride CAS No. 2218441-58-6

rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride

Cat. No.: B6181706
CAS No.: 2218441-58-6
M. Wt: 169.60 g/mol
InChI Key: DDXVVYHUUNFLFN-RSCCPHMWSA-N
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Description

rac-(1R,3s,5S)-6,6-difluorobicyclo[310]hexan-3-amine hydrochloride is a bicyclic amine compound characterized by the presence of two fluorine atoms on the hexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic ring system and the introduction of the fluorine atoms. Common reagents used in these reactions include fluorinating agents and amine precursors. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or substituted bicyclic hexanes

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in antiviral research. Preliminary studies indicate that it may exhibit activity against respiratory viruses, such as human respiratory syncytial virus (hRSV). The mechanism of action is believed to involve the interaction with viral proteins or host cell receptors, inhibiting viral replication.

Interaction Studies

Research focusing on the binding affinity of rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride to various biological targets is crucial for understanding its mechanism of action and therapeutic effects. These studies suggest that the compound may bind to enzymes and receptors involved in viral entry or replication, enhancing its potential as a pharmaceutical agent.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structural features. Its synthesis typically involves multi-step routes starting from readily available precursors, making it an attractive target for synthetic chemists looking to develop new compounds with desired biological properties.

Case Studies

Case Study 1: Antiviral Activity
A study conducted on the antiviral properties of this compound demonstrated promising results against hRSV in vitro. The compound was shown to significantly inhibit viral replication at low micromolar concentrations.

Case Study 2: Binding Affinity
In a series of binding assays performed on various enzymes and receptors, this compound exhibited notable binding affinities that suggest potential as a lead compound for further drug development targeting viral infections.

Mechanism of Action

The mechanism of action of rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochloride
  • rac-(1R,2S,5S)-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-amine hydrochloride
  • rac-(1R,5R)-2,2-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride

Uniqueness

rac-(1R,3s,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride is unique due to the specific positioning of the fluorine atoms and the amine group on the bicyclic ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Biological Activity

Rac-(1R,3S,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine hydrochloride is a bicyclic amine compound notable for its unique structure and potential biological activities. The compound features two fluorine atoms attached to a bicyclo[3.1.0]hexane framework, which contributes to its chemical stability and biological efficacy. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H10ClF2N
  • Molecular Weight : 169.6 g/mol
  • LogP : 0.266
  • Hydrogen Bond Acceptors : 3

Structural Characteristics

The presence of fluorine atoms at specific positions enhances the compound's reactivity and interaction with biological targets. The stereochemistry (1R,3S,5S) further contributes to its unique properties compared to other similar compounds.

PropertyValue
Molecular FormulaC6H10ClF2N
Molecular Weight169.6 g/mol
LogD-2.462
LogP0.266
Hydrogen Bond Acceptors3

Antiviral Properties

Preliminary studies suggest that this compound exhibits antiviral properties, particularly against respiratory viruses such as human respiratory syncytial virus (hRSV). The proposed mechanism involves:

  • Interaction with Viral Proteins : The compound may bind to viral proteins or host cell receptors, inhibiting viral replication.
  • Blocking Viral Entry : By interfering with the mechanisms that allow viruses to enter host cells, the compound could effectively reduce viral load.

Interaction Studies

Research has focused on the binding affinity of this compound to various biological targets, including enzymes and receptors involved in viral pathogenesis. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic effects.

Case Study: Interaction with hRSV

In laboratory settings, this compound demonstrated significant inhibition of hRSV replication in cell cultures. The study indicated a dose-dependent response with notable reductions in viral titers at higher concentrations.

Safety and Toxicity

While exploring the biological activity of this compound, safety assessments are also critical:

  • Toxicological Profile : Initial findings indicate that the compound may be harmful if ingested and can cause skin irritation .

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
rac-(1R,5S)-bicyclo[3.1.0]hexan-6-amine hydrochlorideC6H10ClNLacks fluorination; different stereochemistry
rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexan-6-amineC6H10F2NDifferent fluorination pattern
rac-(1R,5R)-bicyclo[3.1.0]hexan-1-amine hydrochlorideC6H10ClNDifferent position for amine group

Properties

CAS No.

2218441-58-6

Molecular Formula

C6H10ClF2N

Molecular Weight

169.60 g/mol

IUPAC Name

(1R,5S)-6,6-difluorobicyclo[3.1.0]hexan-3-amine;hydrochloride

InChI

InChI=1S/C6H9F2N.ClH/c7-6(8)4-1-3(9)2-5(4)6;/h3-5H,1-2,9H2;1H/t3?,4-,5+;

InChI Key

DDXVVYHUUNFLFN-RSCCPHMWSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2(F)F)CC1N.Cl

Canonical SMILES

C1C(CC2C1C2(F)F)N.Cl

Purity

95

Origin of Product

United States

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